2-[(E)-pent-1-enyl]pyridine
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Overview
Description
2-[(E)-pent-1-enyl]pyridine is an organic compound belonging to the class of pyridines, which are six-membered aromatic heterocycles containing nitrogen. This compound is characterized by the presence of a pentenyl group attached to the pyridine ring in the E-configuration. Pyridine derivatives are known for their significant roles in medicinal chemistry, natural products, and functional materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-pent-1-enyl]pyridine can be achieved through various methods. One common approach involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another method includes the use of titanacyclopropanes, which react with pyridine N-oxides to accomplish regioselective C2-H alkylation .
Industrial Production Methods: Industrial production of pyridine derivatives often involves catalytic processes. For instance, the cross-coupling of aryl bromides with pyridyl aluminum reagents in the presence of palladium catalysts is a widely used method . Additionally, mechanochemically activated magnesium metal can mediate the direct C-4-H alkylation of pyridines with alkyl halides .
Chemical Reactions Analysis
Types of Reactions: 2-[(E)-pent-1-enyl]pyridine undergoes various chemical reactions, including:
Oxidation: Pyridine derivatives can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the nitrogen atom or the carbon atoms of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of halogenated pyridines.
Scientific Research Applications
2-[(E)-pent-1-enyl]pyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in transition metal complexes, facilitating various catalytic reactions.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of functional materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[(E)-pent-1-enyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can coordinate with metal centers, influencing the activity of metalloenzymes. Additionally, the pentenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Pyridine: A basic six-membered aromatic heterocycle with a nitrogen atom.
Pyrrole: A five-membered aromatic heterocycle with a nitrogen atom.
Pyrimidine: A six-membered aromatic heterocycle with two nitrogen atoms
Uniqueness: 2-[(E)-pent-1-enyl]pyridine is unique due to the presence of the pentenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine derivatives and enhances its potential for specific applications in medicinal chemistry and material science .
Properties
CAS No. |
103030-59-7 |
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Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-[(E)-pent-1-enyl]pyridine |
InChI |
InChI=1S/C10H13N/c1-2-3-4-7-10-8-5-6-9-11-10/h4-9H,2-3H2,1H3/b7-4+ |
InChI Key |
QUBGFUVITBEKID-QPJJXVBHSA-N |
SMILES |
CCCC=CC1=CC=CC=N1 |
Isomeric SMILES |
CCC/C=C/C1=CC=CC=N1 |
Canonical SMILES |
CCCC=CC1=CC=CC=N1 |
Synonyms |
Pyridine, 2-(1-pentenyl)- (6CI) |
Origin of Product |
United States |
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